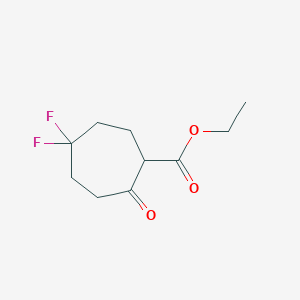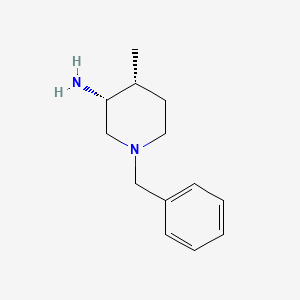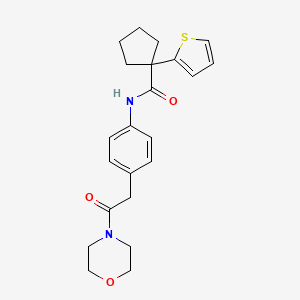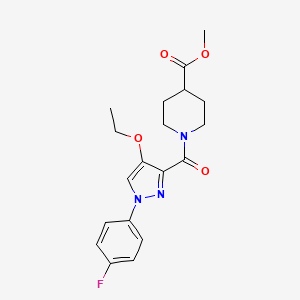![molecular formula C24H26N4O3 B2514272 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide CAS No. 1029763-96-9](/img/structure/B2514272.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, a pyrimidine group, and an acetamide group, among others. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the isoquinoline group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it is likely to be solid at room temperature . Its solubility in water would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) groups in the molecule.Applications De Recherche Scientifique
Structural and Chemical Properties
Research into similar isoquinoline derivatives has revealed insights into their structural aspects and properties, especially when forming salts and inclusion compounds. Studies have shown that certain isoquinoline compounds exhibit significant fluorescence emission changes upon interaction with different agents, highlighting the versatility and potential utility of these compounds in chemical sensing and material science applications. For instance, the formation of gels or crystalline solids upon treatment with mineral acids and the resultant fluorescence characteristics under different conditions are of particular interest (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthetic Pathways and Modifications
Advancements in the synthesis of related compounds, including methods for achieving high purity and yield, are essential for expanding the applications of these chemical entities in research. The development of new and practical synthetic routes, as demonstrated in the synthesis of related quinolinyl acetamide derivatives, is crucial for facilitating further study and application of these compounds in various fields, including medicinal chemistry and material science (Ma Wenpeng et al., 2014).
Biological Activity and Applications
Although information directly related to the exact compound was not found, studies on related compounds have explored their potential biological activities, such as antimalarial, antitumor, and antimicrobial properties. For example, the synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines for cytostatic activity highlight the ongoing interest in isoquinoline derivatives for therapeutic applications. These studies underline the importance of structural modifications to achieve desired biological effects, suggesting a pathway for the exploration of the compound (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets via c–h⋯n and c–h⋯π contacts .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNYTNHHRBVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)




